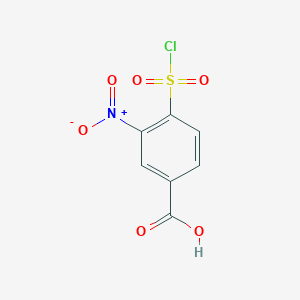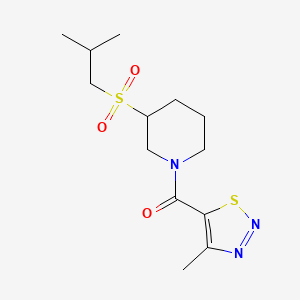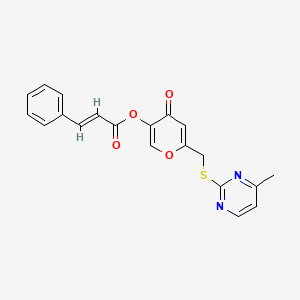![molecular formula C24H21ClN4O2S B2491423 4-[4-(2,4-二氟苯甲酰基)哌嗪-1-基]-1,6-二甲基喹啉-2(1H)-酮 CAS No. 1112306-55-4](/img/structure/B2491423.png)
4-[4-(2,4-二氟苯甲酰基)哌嗪-1-基]-1,6-二甲基喹啉-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinoline and piperazine derivatives involves multi-step chemical processes, including the formation of key intermediates such as 2-(chloromethyl)-3-arylquinazolin-4(3H)-ones and their subsequent reactions with piperazine or morpholine derivatives. These processes often employ catalysts like K2CO3 and protective groups to guide the reaction to the desired products, showcasing the complexity and precision required in organic synthesis (Acharyulu et al., 2010).
Molecular Structure Analysis
Molecular structure analysis through techniques such as X-ray crystallography reveals the conformation and spatial arrangement of atoms within these compounds. For instance, compounds with similar structures to the target molecule exhibit specific geometric configurations and intermolecular interactions, which are crucial for their biological activity and interaction with other molecules (Mahesha et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their interaction with various reagents and conditions to form new products with potential biological activities. For example, the reaction of chloromethylquinazolinones with piperazine or morpholine derivatives leads to a variety of biologically active molecules, indicating the versatility and reactivity of the core structure (Acharyulu et al., 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are fundamental for understanding the behavior of these compounds in different environments and for their formulation in potential applications. The detailed physical characterization includes the study of crystallography to understand the solid-state structure, which influences the compound's stability and reactivity (Mahesha et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with different functional groups, stability under various conditions, and the ability to undergo specific transformations, are crucial for the compound's application in synthesis and potential therapeutic use. Analyzing these properties requires a combination of spectroscopic methods and reactivity studies, which provide insights into the compound’s functional capabilities and limitations (Acharyulu et al., 2010).
科学研究应用
DNA结合和荧光染色
4-[4-(2,4-二氟苯甲酰)哌嗪-1-基]-1,6-二甲基喹啉-2(1H)-酮的化学结构类似于Hoechst 33258,这是一种著名的双链B-DNA小沟结合剂,特别靶向富含AT的序列。这类化合物由于能够有效穿透细胞膜,因此被广泛用于荧光DNA染色。这种特性使它们在各种应用中非常宝贵,包括植物细胞生物学中的染色体和细胞核染色、流式细胞术以及核DNA含量值的分析。除了染色,与查询化合物具有结构相似性的Hoechst衍生物还被用作放射防护剂和拓扑异构酶抑制剂,表明在药物设计和分子结合研究中可能有潜在的研究应用(Issar & Kakkar, 2013)。
哌嗪衍生物作为治疗剂
哌嗪是查询化合物结构的一部分,在药物的合理设计中具有重要意义,应用范围涵盖抗精神病、抗组胺、抗抑郁、抗癌、抗病毒和抗炎药物。哌嗪作为药效团的多功能性体现在它被纳入各种治疗剂中。这种灵活性表明,在类似问题中的哌嗪部分的化合物中进行修改可能会产生显著的药代动力学和药效动力学效益。在这一领域的研究对于设计具有增强治疗潜力的新分子在各种疾病状态下的应用尤为重要(Rathi et al., 2016)。
药物发现和开发的潜力
4-[4-(2,4-二氟苯甲酰)哌嗪-1-基]-1,6-二甲基喹啉-2(1H)-酮的结构特征,包括哌嗪环,使其成为探索新治疗剂开发的候选化合物。它与已知生物活性化合物的相似性表明,在发现治疗结核病等疾病的治疗方法方面可能有潜在应用,哌嗪衍生物已显示出潜力。此外,该化合物的结构元素可以在药物发现项目中得到利用,旨在识别新的抗疟疾或抗菌药物,以及开发用于神经系统疾病的新型治疗方法(Girase et al., 2020)。
属性
IUPAC Name |
N-(3-chlorophenyl)-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c25-17-5-4-6-18(15-17)26-22(30)16-9-12-28(13-10-16)24-27-20-11-14-32-21(20)23(31)29(24)19-7-2-1-3-8-19/h1-8,11,14-16H,9-10,12-13H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYYBYWISIFHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)Cl)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2491340.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid](/img/structure/B2491342.png)

![2-[4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491344.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2491349.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2491354.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2491355.png)

![2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2491357.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2491358.png)

